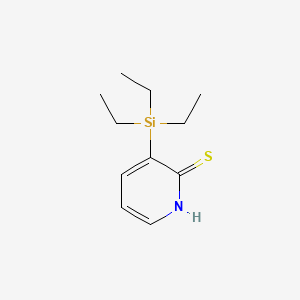
3-(Triethylsilyl)pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridine derivatives can involve various chemical reactions, including condensation, cyclization, and substitution reactions3. The specific synthesis route would depend on the structure of the desired pyridine derivative.
Molecular Structure Analysis
The molecular structure of a pyridine derivative can be determined using various analytical techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry1. These techniques can provide information about the compound’s molecular formula, the arrangement of atoms in the molecule, and the types of chemical bonds present1.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations4. The reactivity of a pyridine derivative can be influenced by factors such as the presence of substituents on the pyridine ring and the conditions under which the reaction is carried out4.
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques5. These properties can be influenced by factors such as the structure of the pyridine derivative and the presence of substituents on the pyridine ring5.
Safety And Hazards
The safety and hazards associated with a pyridine derivative would depend on its specific structure and properties. Some pyridine derivatives can be hazardous due to their flammability, toxicity, or reactivity67. It’s important to handle these compounds with care and to follow appropriate safety precautions67.
Future Directions
The study of pyridine derivatives is a dynamic field with many potential future directions. These could include the development of new synthesis methods, the discovery of new biological activities, and the design of new pyridine-based drugs and agrochemicals8.
Please note that this is a general overview and may not apply to all pyridine derivatives. For specific information about a particular compound, it would be necessary to consult the relevant scientific literature.
properties
CAS RN |
116725-50-9 |
|---|---|
Product Name |
3-(Triethylsilyl)pyridine-2(1H)-thione |
Molecular Formula |
C11H19NSSi |
Molecular Weight |
225.425 |
IUPAC Name |
3-triethylsilyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H19NSSi/c1-4-14(5-2,6-3)10-8-7-9-12-11(10)13/h7-9H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
CRSAGYZHPLWMET-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C1=CC=CNC1=S |
synonyms |
2(1H)-Pyridinethione,3-(triethylsilyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



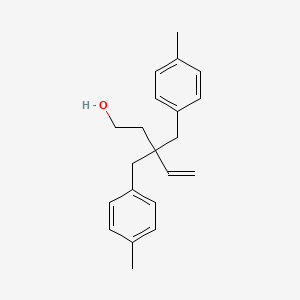
![3-Butenoic acid, 2-[(methoxyacetyl)amino]-2-methyl- (9CI)](/img/no-structure.png)
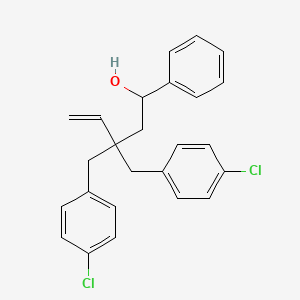
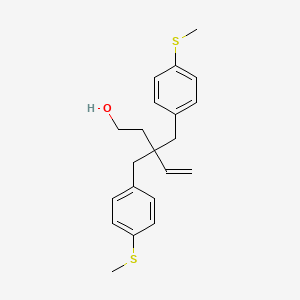
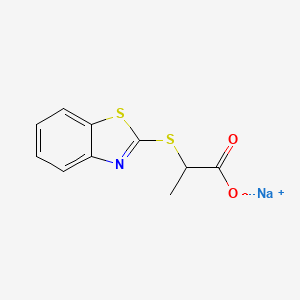
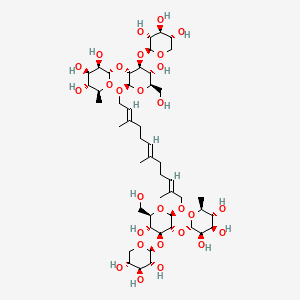
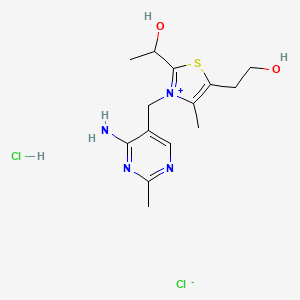
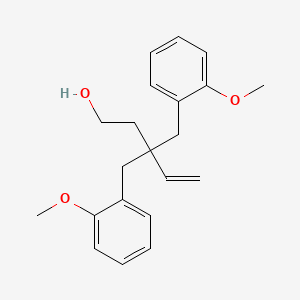
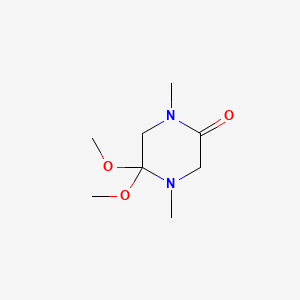
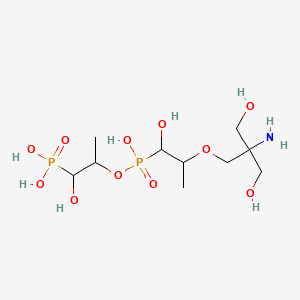
![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)